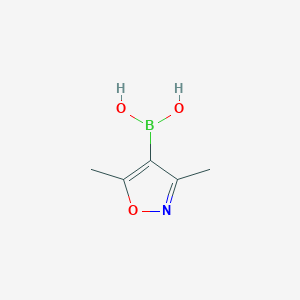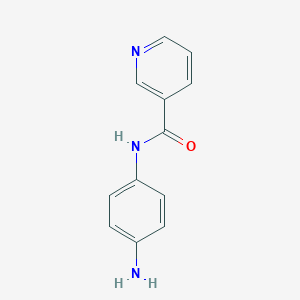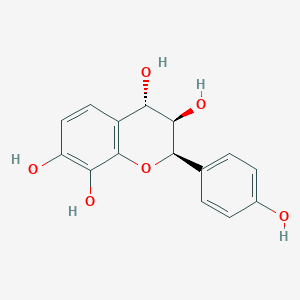
Epioritin-4beta-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epioritin-4beta-ol is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of erythropoietin, a hormone that stimulates the production of red blood cells in the body. Epioritin-4beta-ol has been found to have several unique properties that make it a promising candidate for use in scientific research.
Aplicaciones Científicas De Investigación
Proanthocyanidin Structures and Syntheses
Epioritin-4beta-ol is prominently featured in studies focusing on the structure and synthesis of proanthocyanidins. In a study by Bennie et al. (2000), two new ether-linked proanthocyanidins, including epioritin-(4beta-->3)-epioritin-4beta-ol, were isolated from the heartwood of Acacia caffra. Their structures were established using spectroscopic methods and syntheses, highlighting the complex nature of these compounds (Bennie et al., 2000). Additionally, Bennie et al. (2004) extended the series of trimeric proteracacinidins by identifying analogs with exclusive C-C interflavanyl bonds, including epioritin-(4beta-->6)-epioritin-(4beta-->6)-epioritin-4alpha-ol (Bennie et al., 2004).
Triflavanoids with Complex Bonds
In 2001, Bennie et al. identified the first triflavanoids with both C-C and C-O-C interflavanyl bonds, including epioritin-(4beta-->6)-epioritin-(4alpha-->4)-epioritin-4beta-ol. This discovery in the heartwood of Acacia caffra emphasized the susceptibility of the ethereal interflavanyl bond to reductive cleavage, which assists in determining the absolute configuration of constituent flavanyl units (Bennie et al., 2001).
Dimeric Proteracacinidins
Research on dimeric proteracacinidins has also been significant. For example, Bennie et al. (2002) identified oritin-(4alpha-->5)-epioritin-4beta-ol and related compounds from the heartwoods of Acacia species. These findings contribute to the understanding of the rare series of (4-->5)-linked proteracacinidins (Bennie et al., 2002).
Synthesis of Flavan-Epioritin Dimers
Malan et al. (1997) isolated the first (2 S)-7,8,4′-trihydroxyflavan-epioritin-4α-ol dimer from Acacia caffra. Their research demonstrated a method for synthesizing this dimer, providing insights into the chemical properties and potential applications of these unique compounds (Malan et al., 1997).
Insights into Proteracacinidin Dimers
Further understanding of proteracacinidin dimers was provided by Malan and Sireeparsad (1995), who isolated the first two proteracacinidin dimers from Acacia galpinii. Their work confirmed the structures of these dimers and contributed to the broader understanding of proteracacinidin chemistry (Malan & Sireeparsad, 1995).
Propiedades
Número CAS |
16854-91-4 |
|---|---|
Nombre del producto |
Epioritin-4beta-ol |
Fórmula molecular |
C15H14O6 |
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
(2R,3R,4S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7,8-tetrol |
InChI |
InChI=1S/C15H14O6/c16-8-3-1-7(2-4-8)14-13(20)11(18)9-5-6-10(17)12(19)15(9)21-14/h1-6,11,13-14,16-20H/t11-,13+,14+/m0/s1 |
Clave InChI |
JSZRJOLRIBESNT-IACUBPJLSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H]2[C@@H]([C@H](C3=C(O2)C(=C(C=C3)O)O)O)O)O |
SMILES |
C1=CC(=CC=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



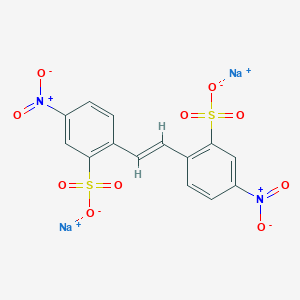
![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)
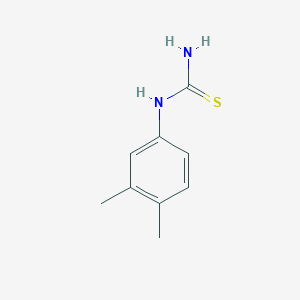
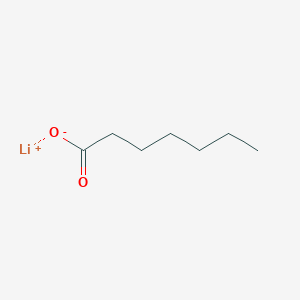
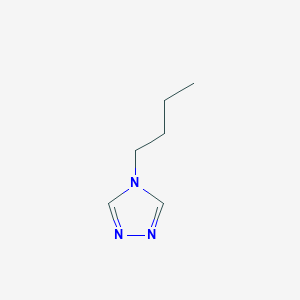

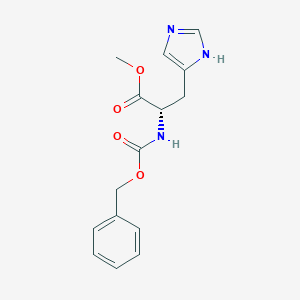
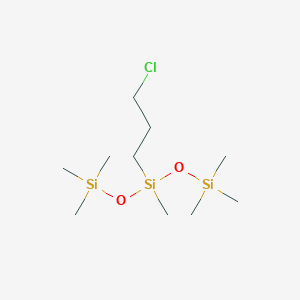
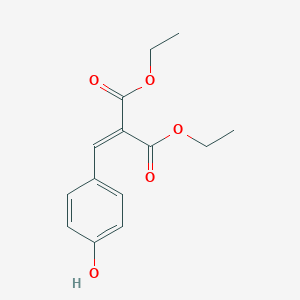
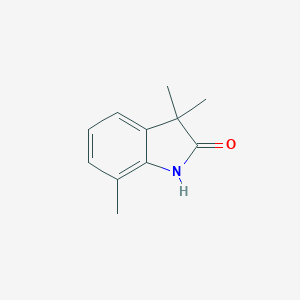
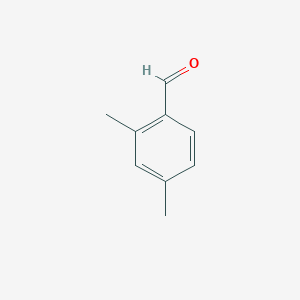
![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)
